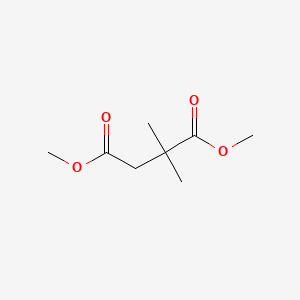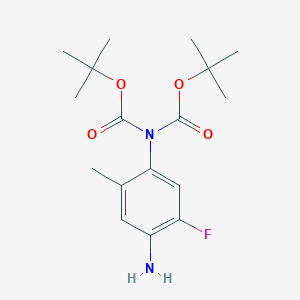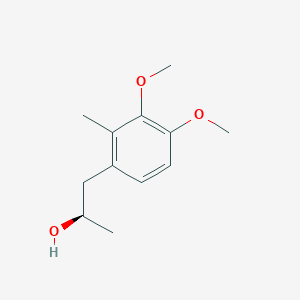
Diethyl (3-fluoro-2-pyridyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-fluoropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14FNO4 It is a derivative of malonic acid and contains a fluoropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-fluoropyridin-2-yl)malonate typically involves the alkylation of diethyl malonate with a fluoropyridine derivative. One common method is the reaction of diethyl malonate with 3-fluoropyridine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for diethyl 2-(3-fluoropyridin-2-yl)malonate are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(3-fluoropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form a substituted pyridine derivative.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl 2-(3-fluoropyridin-2-yl)malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.
Mecanismo De Acción
The mechanism of action of diethyl 2-(3-fluoropyridin-2-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the pyridine ring enhances the compound’s reactivity by stabilizing negative charges on the intermediate species. This makes it a valuable building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler analog without the fluoropyridine moiety.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Contains a trifluoromethyl group instead of a fluoropyridine ring.
Uniqueness
Diethyl 2-(3-fluoropyridin-2-yl)malonate is unique due to the presence of the fluoropyridine ring, which imparts distinct electronic properties and reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C12H14FNO4 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
diethyl 2-(3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14FNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
MLNQHIHZBAQNKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=CC=N1)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)
![1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate](/img/structure/B13903398.png)



![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)



![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)


